(4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile
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Overview
Description
(4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile is a heterocyclic compound that belongs to the triazine family. It is characterized by the presence of a triazine ring substituted with an amino group, an anilino group, and an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile typically involves the reaction of cyanuric chloride with aniline and ammonia, followed by the introduction of the acetonitrile group. The reaction conditions often include the use of solvents such as dioxane or dichloroethane and bases like sodium carbonate. The reactions are usually carried out at elevated temperatures to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also allow for better control over reaction conditions and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and anilino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form larger conjugated systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium carbonate are commonly used.
Cyclization: Catalysts like Lewis acids and solvents such as dichloroethane are often employed.
Coupling: Palladium catalysts and ligands are typically used in these reactions
Major Products: The major products formed from these reactions include substituted triazines, fused heterocycles, and extended aromatic systems .
Scientific Research Applications
(4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities
Materials Science: The compound is utilized in the development of advanced materials, including polymers and dyes, due to its stability and electronic properties.
Chemical Biology: It serves as a probe in bioorthogonal chemistry for labeling and tracking biomolecules.
Mechanism of Action
The mechanism of action of (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- 4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonic acid
- Disodium 4,4’-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonate
- 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-substituted compounds
Uniqueness: (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
2-(4-amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6/c12-7-6-9-15-10(13)17-11(16-9)14-8-4-2-1-3-5-8/h1-5H,6H2,(H3,13,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDAGWKSEJVISS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429352 |
Source
|
Record name | (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99845-72-4 |
Source
|
Record name | (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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